molecular formula C21H30N4O6S2 B2756967 N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1286698-98-3

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2756967
CAS RN: 1286698-98-3
M. Wt: 498.61
InChI Key: WLBVHSJRVDMDMS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a cyclopropylsulfonyl group, a piperidin-4-yl group, a methylsulfonyl group, and a tetrahydroquinolin-7-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine ring and the tetrahydroquinoline ring would likely contribute significantly to the three-dimensional structure of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of several different functional groups. Unfortunately, without specific data, it’s difficult to predict these properties .

Scientific Research Applications

Oxidative Stress-Induced Anticancer Agents

A study synthesized a library of aromatic sulfonamides, including derivatives of N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, and tested their effects on oxidative stress and glutathione depletion in cancer cells. The compounds showed significant cytotoxic effects in various cancer cell lines, including leukemia, melanoma, glioblastoma, and liver, breast, and lung cancers, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).

α1-Adrenoceptor Antagonists

Another research effort focused on arylsulfonamide derivatives of this compound for developing new α1-adrenoceptor antagonists with a uroselective profile. These compounds demonstrated high affinity and moderate selectivity for α1-adrenoceptor, suggesting their potential in the treatment of conditions like benign prostatic hyperplasia (Rak et al., 2016).

Intramolecular Amination

Research into oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds explored the efficiency of using N-sulfonyl oxaziridines, including derivatives of the specified compound, to afford a variety of piperidine and tetrahydroisoquinoline structures. This methodology offers a novel approach for constructing complex nitrogen-containing heterocycles, useful in medicinal chemistry and drug development (Allen et al., 2009).

Boron Neutron Capture Therapy Agents

A method for synthesizing o-carborane substituted tetrahydroisoquinolines, utilizing a polar functional group on the nitrogen atom of the piperidine ring of derivatives similar to N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, was described for potential use in Boron Neutron Capture Therapy (BNCT). These compounds exhibited high levels of accumulation in melanoma cells with low cytotoxicity, suggesting their utility in targeted cancer therapy (Lee et al., 2008).

Ionic Liquid Crystals

The compound's derivatives were also explored for their potential in creating ionic liquid crystals. Piperidinium, piperazinium, and morpholinium cations, related to the structure of the specified compound, were combined with various anions to produce compounds showing rich mesomorphic behavior. These findings indicate potential applications in materials science, particularly in the development of new types of liquid crystal displays and other electronic devices (Lava et al., 2009).

Future Directions

The potential future directions for research on this compound could include further studies on its synthesis, its physical and chemical properties, and its biological activity. In particular, if it does indeed show activity as a CDK2 inhibitor, it could be a promising candidate for further development as an anti-cancer drug .

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O6S2/c1-32(28,29)25-10-2-3-16-4-5-17(13-19(16)25)23-21(27)20(26)22-14-15-8-11-24(12-9-15)33(30,31)18-6-7-18/h4-5,13,15,18H,2-3,6-12,14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBVHSJRVDMDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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